molecular formula C10H10N2O B3045821 1-(4-amino-1H-indol-3-yl)ethanone CAS No. 114495-28-2

1-(4-amino-1H-indol-3-yl)ethanone

Cat. No.: B3045821
CAS No.: 114495-28-2
M. Wt: 174.2 g/mol
InChI Key: FJCAZCLEEJMQPJ-UHFFFAOYSA-N
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Description

1-(4-amino-1H-indol-3-yl)ethanone is an indole derivative, a class of compounds known for their significant biological activities Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes

Scientific Research Applications

1-(4-amino-1H-indol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments.

Future Directions

Indole derivatives, including “1-(4-amino-1H-indol-3-yl)ethanone”, continue to be of interest in various fields, particularly in medicinal chemistry due to their wide range of biological activities. Future research may focus on exploring their potential therapeutic applications, developing more efficient synthesis methods, and studying their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1H-indol-3-yl)ethanone typically involves the construction of the indole ring followed by functionalization at specific positions. Common methods for indole synthesis include:

    Fischer indole synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Bartoli indole synthesis: This method uses nitroarenes and vinyl Grignard reagents.

    Larock indole synthesis: This involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.

Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as:

    Catalytic hydrogenation: Using metal catalysts like palladium or platinum.

    Continuous flow synthesis: This method enhances reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic reagents: Halogens, sulfonyl chlorides.

Major Products:

    Oxidation products: Indole oxides.

    Reduction products: Indole alcohols.

    Substitution products: Halogenated or sulfonylated indoles.

Mechanism of Action

The mechanism of action of 1-(4-amino-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate pathways involved in cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    1-(1H-indol-3-yl)ethanone: Another indole derivative with similar biological activities.

    1-(2-amino-1H-indol-3-yl)ethanone: Differing in the position of the amino group, affecting its reactivity and biological properties.

    1-(5-amino-1H-indol-3-yl)ethanone: Another positional isomer with distinct chemical behavior.

Uniqueness: 1-(4-amino-1H-indol-3-yl)ethanone stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-(4-amino-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCAZCLEEJMQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC=CC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551302
Record name 1-(4-Amino-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114495-28-2
Record name 1-(4-Amino-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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